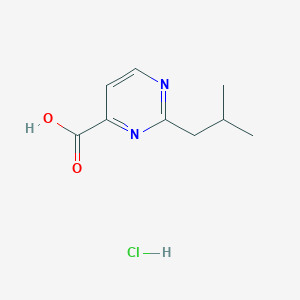
2-(2-Methylpropyl)pyrimidine-4-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-(2-Methylpropyl)pyrimidine-4-carboxylic acid;hydrochloride”, there are general methods for the synthesis of pyrimidine derivatives. For instance, one approach involves treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 2-(2-Methylpropyl)pyrimidine-4-carboxylic acid; hydrochloride is involved in various research studies exploring its synthesis, chemical properties, and potential applications in different fields. One area of focus is the synthesis and characterization of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, including their hydrochlorides, as explored by Grant, Seemann, and Winthrop (1956). These compounds have been synthesized and characterized, indicating the versatility of pyrimidine derivatives in chemical synthesis Grant, G. A., Seemann, C., & Winthrop, S. O. (1956).
Antimicrobial and Antiviral Activities
Research on heterocyclic compounds, including pyrimidine derivatives, has shown potential in anti-inflammatory, analgesic, and antimicrobial activities. Abignente et al. (1984) investigated ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates and their conversion into carboxylic acids, which were evaluated for their biological activities. Similarly, Shastri (2019) prepared a series of tetrahydro-2-(hydroxyimino)-pyrimidine-5-carboxylic acids demonstrating significant antibacterial and promising antifungal activities, highlighting the therapeutic potential of pyrimidine derivatives in combating microbial infections Abignente, E., et al. (1984); Shastri, R. (2019).
Interaction with DNA
The interaction of pyrimidine derivatives with DNA has been a subject of study due to its implications in drug design and molecular biology. Zhang et al. (2013) explored the crystal structure and interaction with DNA of a hydrochloric acid salt of a pyrimidine derivative, demonstrating potential for groove mode binding with DNA. This suggests a possible application in the design of drugs targeting DNA or RNA structures for therapeutic purposes Zhang, H., et al. (2013).
Nonlinear Optical Properties
Recent studies have also investigated the nonlinear optical (NLO) properties of pyrimidine derivatives, considering their significance in materials science and photonics. Hussain et al. (2020) conducted a comparative analysis between DFT/TDDFT and experimental study on the NLO exploration of thiopyrimidine derivatives. The findings indicate that pyrimidine-based compounds may exhibit considerable NLO character, suggesting their potential use in optoelectronic applications and as materials for NLO devices Hussain, A., et al. (2020).
Propriétés
IUPAC Name |
2-(2-methylpropyl)pyrimidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6(2)5-8-10-4-3-7(11-8)9(12)13;/h3-4,6H,5H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXQTKOALSZJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=CC(=N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

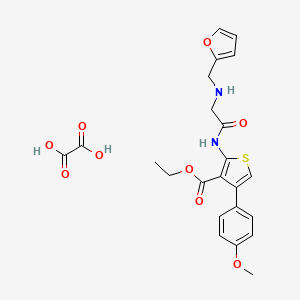
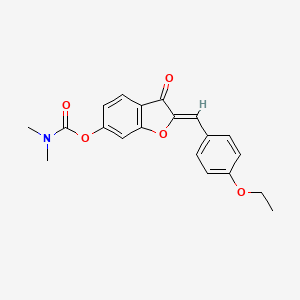
![N-(1-cyano-1-cyclopropylethyl)-2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2672071.png)
![1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2672073.png)
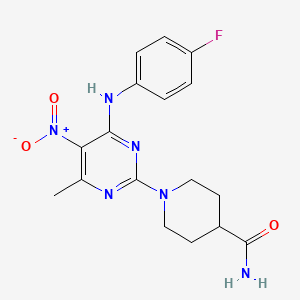
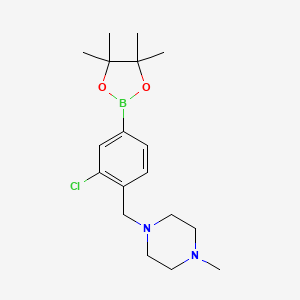


![N-(1-cyanocyclobutyl)-N-methyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672079.png)


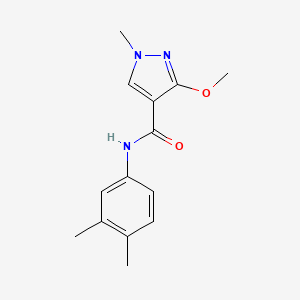
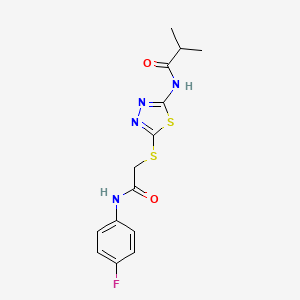
![2-[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2672088.png)